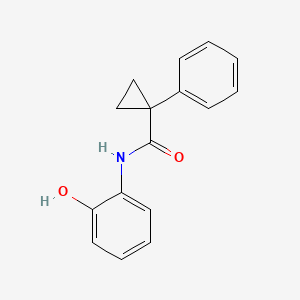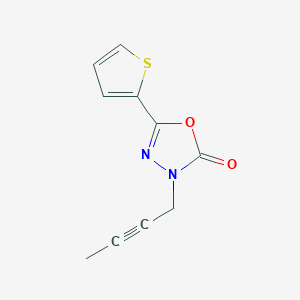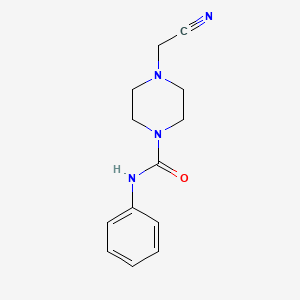
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry. CPP-ACP has been found to have a range of potential applications, including the prevention and treatment of dental caries, enamel demineralization, and erosion.
Mecanismo De Acción
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the enamel. N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide also helps to promote the remineralization of the enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can help to increase the hardness and resistance of tooth enamel, reduce the risk of dental caries, and promote the remineralization of the enamel. N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has also been found to have antimicrobial properties, which can help to prevent the growth of bacteria that cause dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide is its ability to promote the remineralization of tooth enamel. This makes it a promising candidate for the prevention and treatment of dental caries, enamel demineralization, and erosion. However, one of the limitations of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide is its relatively high cost compared to other dental treatments.
Direcciones Futuras
There are several future directions for the research and development of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide. One potential area of research is the development of new formulations and delivery systems for N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide that can enhance its effectiveness and reduce its cost. Another potential area of research is the investigation of the long-term effects of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide on tooth enamel and oral health. Additionally, further research is needed to explore the potential applications of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in other areas of medicine and healthcare.
Métodos De Síntesis
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can be synthesized using various methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and solution-phase peptide synthesis. The most commonly used method for the synthesis of N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of dentistry. Several studies have demonstrated that N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can effectively prevent and treat dental caries, enamel demineralization, and erosion. N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has also been found to have antimicrobial properties, which can help to prevent the growth of bacteria that cause dental caries.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-9-5-4-8-13(14)17-15(19)16(10-11-16)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVYMIAXZCPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![3-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-5-methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B7565381.png)


![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)